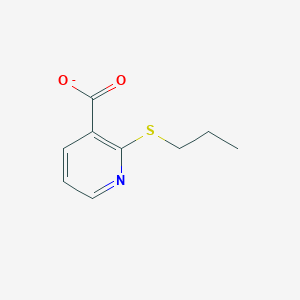
2-Propylsulfanylpyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propylsulfanylpyridine-3-carboxylate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by a pyridine ring substituted with a propylsulfanyl group at the 2-position and a carboxylate group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propylsulfanylpyridine-3-carboxylate typically involves the nucleophilic substitution of a suitable pyridine precursor. One common method is the reaction of 2-chloropyridine-3-carboxylate with propylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, purification processes such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 2-Propylsulfanylpyridine-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or borane.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the propylsulfanyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)
Substitution: Electrophiles such as alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Propylsulfinylpyridine-3-carboxylate, Propylsulfonylpyridine-3-carboxylate
Reduction: 2-Propylsulfanylpyridine-3-methanol
Substitution: Various substituted pyridine derivatives depending on the electrophile used
Aplicaciones Científicas De Investigación
2-Propylsulfanylpyridine-3-carboxylate has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is used in the development of advanced materials, including polymers and catalysts, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Propylsulfanylpyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The propylsulfanyl group can modulate the compound’s lipophilicity and binding affinity to target proteins. In biological systems, it may inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby affecting metabolic pathways. The carboxylate group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity and specificity.
Comparación Con Compuestos Similares
- 2-Methylsulfanylpyridine-3-carboxylate
- 2-Ethylsulfanylpyridine-3-carboxylate
- 2-Butylsulfanylpyridine-3-carboxylate
Comparison: Compared to its similar compounds, 2-Propylsulfanylpyridine-3-carboxylate exhibits unique properties due to the length and flexibility of the propylsulfanyl group. This can affect its solubility, reactivity, and binding interactions. The propyl group provides a balance between hydrophobicity and steric effects, making it a versatile compound for various applications. Additionally, the presence of the carboxylate group at the 3-position enhances its potential for forming coordination complexes and participating in diverse chemical reactions.
Propiedades
Fórmula molecular |
C9H10NO2S- |
|---|---|
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
2-propylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H11NO2S/c1-2-6-13-8-7(9(11)12)4-3-5-10-8/h3-5H,2,6H2,1H3,(H,11,12)/p-1 |
Clave InChI |
CSMDLVRDBYKTAH-UHFFFAOYSA-M |
SMILES canónico |
CCCSC1=C(C=CC=N1)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-amino-N'-[(1Z)-1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide](/img/structure/B13723796.png)

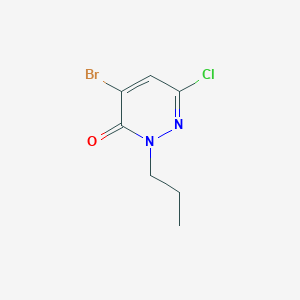
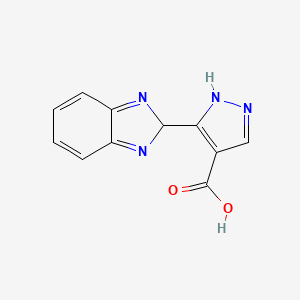

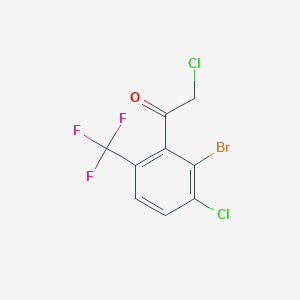
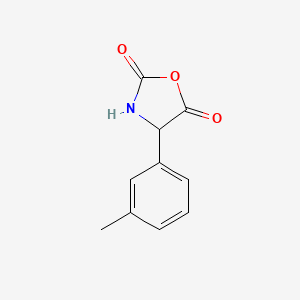
![2-[4-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)phenoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide](/img/structure/B13723835.png)
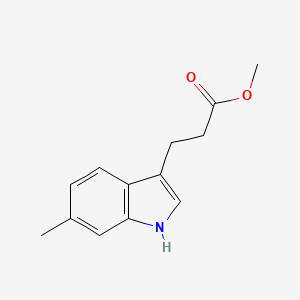

![(2,5-dioxopyrrolidin-1-yl) 4-[2-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]amino]ethoxy]ethylamino]-4-oxobutanoate](/img/structure/B13723851.png)


![4,4-Difluoro-4'-methyl-5'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B13723867.png)
